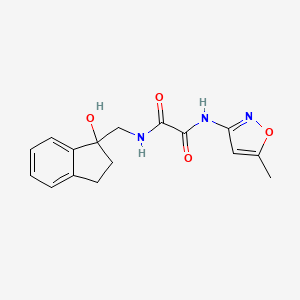

![molecular formula C18H16ClN3O2 B2973973 N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878425-01-5](/img/structure/B2973973.png)

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A common method for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the chlorophenyl group might participate in nucleophilic aromatic substitution reactions .Scientific Research Applications

Antifungal Activity

Quinoxaline derivatives have been identified as potent agents with antifungal properties. They are particularly effective against a range of fungal pathogens, offering a potential avenue for the development of new antifungal drugs. The ability to inhibit fungal growth makes these compounds valuable in the pharmaceutical industry, where there is a constant need for novel treatments due to the emergence of drug-resistant strains .

Antibacterial Activity

The antibacterial effects of quinoxaline derivatives are well-documented. These compounds can be structured to target specific bacterial infections, making them versatile tools in combating bacterial diseases. Their mode of action often involves interfering with bacterial DNA synthesis or protein function, which can lead to the development of new classes of antibiotics .

Antiviral and Antimicrobial Activity

Quinoxaline derivatives exhibit significant antiviral and antimicrobial activities. They have been studied for their efficacy against various viruses, including those causing severe diseases in humans. The structural diversity of quinoxaline allows for the synthesis of compounds that can interact with viral components, inhibiting their ability to replicate and cause infection .

Anti-Cancer and Anti-Proliferative Activity

These compounds have shown promise in the treatment of cancer due to their anti-proliferative effects. They can induce apoptosis in cancer cells and inhibit tumor growth. The research into quinoxaline derivatives as anticancer agents is ongoing, with the potential to lead to more effective and less toxic cancer therapies .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They work by targeting the bacteria causing TB and can be used to develop new drugs that are more effective against drug-resistant TB strains .

Anti-Malarial Activity

Malaria is another area where quinoxaline derivatives could have a significant impact. These compounds have been tested for their ability to inhibit the growth of the malaria parasite, offering a potential pathway for creating new antimalarial drugs. Their effectiveness against different stages of the parasite’s life cycle makes them particularly valuable in malaria research .

Mechanism of Action

Future Directions

The future research directions for this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities demonstrated by quinoxaline derivatives, this compound could have potential applications in various fields including pharmaceuticals and materials science .

properties

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIXOSOJKFGATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)

![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)